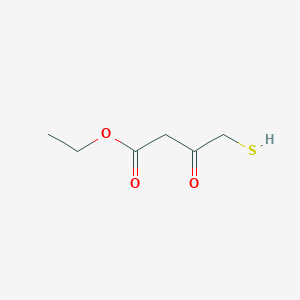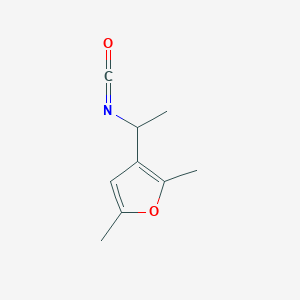
6-Bromo-3-chloropicolinonitrile
Overview
Description
6-Bromo-3-chloropicolinonitrile is a chemical compound with the CAS Number: 1252046-16-4 . It has a molecular weight of 217.45 . The IUPAC name for this compound is 6-bromo-3-chloro-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Microbial Degradation and Environmental Fate
A study by Holtze et al. (2008) provides insights into the microbial degradation of benzonitrile herbicides such as bromoxynil, highlighting the environmental fate of these compounds. The research focuses on degradation pathways, the accumulation of persistent metabolites, and the diversity of involved degrader organisms, which are crucial for understanding how similar compounds are broken down in the environment (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Herbicide Resistance in Transgenic Plants
Stalker, Mcbride, and Malyj (1988) discuss the expression of a bacterial detoxification gene in transgenic plants, which confers resistance to the herbicide bromoxynil. This study demonstrates a successful approach to enhancing herbicide resistance in plants, providing a potential application for managing herbicide effects in agriculture (Stalker, Mcbride, & Malyj, 1988).
Atmospheric Chemistry of Bromine
Research by Wofsy, McElroy, and Yung (1975) examines the role of bromine in atmospheric chemistry, particularly its impact on ozone recombination. The study contributes to our understanding of atmospheric pollutants and their broader environmental implications, which could relate to the atmospheric behavior of brominated compounds like 6-Bromo-3-chloropicolinonitrile (Wofsy, McElroy, & Yung, 1975).
Nucleic Acid-Related Compounds
Francom and Robins (2003) explore the nonaqueous diazotization of aminopurine derivatives, leading to the synthesis of halo- and dihalopurine nucleosides. This chemical synthesis process may be relevant for the production and modification of compounds similar to this compound for various biochemical applications (Francom & Robins, 2003).
Oxidative Treatment of Bromide-Containing Waters
A critical review by Heeb et al. (2014) on the oxidative treatment of bromide-containing waters discusses the formation of bromine and its reactions with inorganic and organic compounds. Understanding these interactions is essential for water treatment processes and assessing the environmental impact of brominated disinfection byproducts (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).
Safety and Hazards
This compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, which indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-bromo-3-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZUOCXJOFDQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)



![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)
